molecular formula C20H18N2O3 B4657548 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[4-(prop-2-en-1-yloxy)phenyl]acetamide

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[4-(prop-2-en-1-yloxy)phenyl]acetamide

Cat. No.: B4657548
M. Wt: 334.4 g/mol
InChI Key: IVGKOZBUFYAFBX-UHFFFAOYSA-N
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Description

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[4-(prop-2-en-1-yloxy)phenyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is of interest in scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[4-(prop-2-en-1-yloxy)phenyl]acetamide typically involves the condensation of 2-methyl-1H-indole-3-carboxaldehyde with 4-(prop-2-en-1-yloxy)aniline in the presence of an appropriate catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction mixture is then purified using chromatographic techniques to isolate the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[4-(prop-2-en-1-yloxy)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .

Scientific Research Applications

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[4-(prop-2-en-1-yloxy)phenyl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[4-(prop-2-en-1-yloxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-methyl-1H-indol-3-yl)acetamide
  • 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide
  • N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides

Uniqueness

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[4-(prop-2-en-1-yloxy)phenyl]acetamide is unique due to its specific structural features, such as the presence of the indole ring and the prop-2-en-1-yloxyphenyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(4-prop-2-enoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-3-12-25-15-10-8-14(9-11-15)22-20(24)19(23)18-13(2)21-17-7-5-4-6-16(17)18/h3-11,21H,1,12H2,2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGKOZBUFYAFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC=C(C=C3)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[4-(prop-2-en-1-yloxy)phenyl]acetamide
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2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[4-(prop-2-en-1-yloxy)phenyl]acetamide
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2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[4-(prop-2-en-1-yloxy)phenyl]acetamide
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2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[4-(prop-2-en-1-yloxy)phenyl]acetamide
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2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[4-(prop-2-en-1-yloxy)phenyl]acetamide
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2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[4-(prop-2-en-1-yloxy)phenyl]acetamide

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